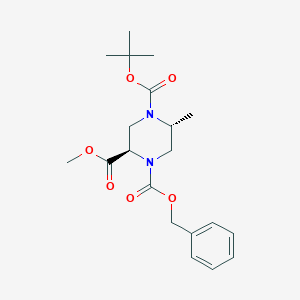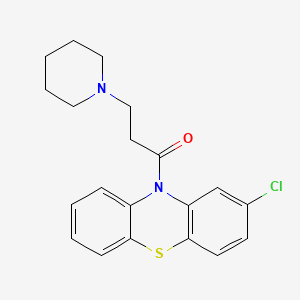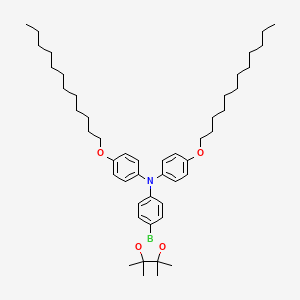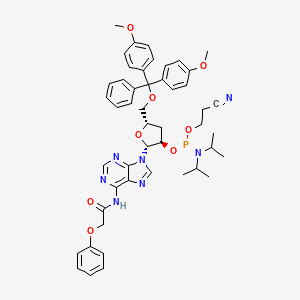![molecular formula C14H9BrN2O B13361165 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B13361165.png)
2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, material science, and organic synthesis. The presence of a bromophenyl group and a carbaldehyde group in the structure of this compound makes it a versatile intermediate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde typically involves the condensation of 2-bromobenzaldehyde with o-phenylenediamine under acidic or basic conditions to form the benzimidazole core. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2) to facilitate the formation of the benzimidazole ring . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include the use of continuous flow reactors and automated systems to control the reaction parameters and improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carboxylic acid.
Reduction: 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-methanol.
Substitution: 2-(2-Substituted phenyl)-1H-benzo[d]imidazole-6-carbaldehyde.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. The bromophenyl group and the benzimidazole core play a crucial role in the binding affinity and selectivity of the compound towards its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde include:
- 2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole .
- 2-(2-Bromophenyl)-1H-imidazole .
- 2-(2-Bromophenyl)-1H-benzo[d]imidazole .
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aldehyde group allows for further functionalization and derivatization, making it a valuable intermediate for the synthesis of a wide range of compounds. Additionally, the bromophenyl group enhances the compound’s ability to interact with various molecular targets, making it a versatile tool in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C14H9BrN2O |
|---|---|
Peso molecular |
301.14 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C14H9BrN2O/c15-11-4-2-1-3-10(11)14-16-12-6-5-9(8-18)7-13(12)17-14/h1-8H,(H,16,17) |
Clave InChI |
GCZWUCHHAGGTGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361083.png)
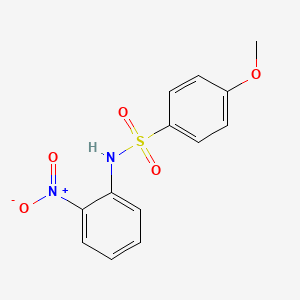
![2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one](/img/structure/B13361096.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361111.png)

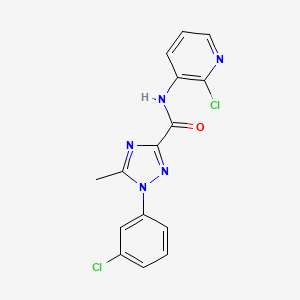
![3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B13361127.png)
![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361129.png)
